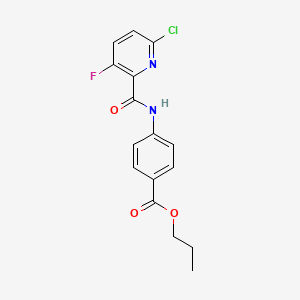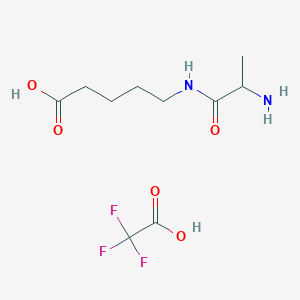
3-fluoro-4-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-4-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound, characterized by its unique structural arrangement, finds use in diverse scientific research areas, thanks to its pharmacological and biochemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide can be accomplished through multi-step organic reactions. The key starting materials typically involve a fluorinated benzene ring and a methoxy-substituted aromatic amine.
Step 1: : Formation of the 2-methyl-4-oxoquinazoline intermediate.
Reagents: Anthranilic acid and isocyanates.
Conditions: Heat in a suitable solvent such as dimethylformamide (DMF) with a base like triethylamine.
Step 2: : Nitration followed by reduction to introduce the amine group.
Reagents: Nitric acid and catalytic hydrogenation.
Conditions: Ambient temperature and pressure.
Step 3: : Sulfonation and coupling reactions.
Reagents: Sulfonyl chloride derivatives.
Conditions: Conducted under reflux in solvents like dichloromethane.
Industrial Production Methods
For large-scale industrial production, the process may be optimized for higher yields and lower costs, employing continuous flow reactors and automated synthesis platforms. The key considerations would involve efficient heat exchange, precise control over reaction conditions, and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reagents: Potassium permanganate or chromium trioxide.
Products: Corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: : Reduction reactions are also feasible, especially targeting the sulfonamide group.
Reagents: Lithium aluminum hydride.
Products: Amines and alcohols.
Substitution: : Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Reagents: Halogens, organometallic reagents.
Products: Various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : DMF, dichloromethane, methanol.
Catalysts: : Palladium on carbon, platinum oxide.
Major Products
Oxidation: : The formation of alcohols, aldehydes, or acids.
Reduction: : Production of amines and alcohols.
Substitution: : Generation of various aromatic derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
Chemistry
This compound serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology
In biological studies, it is used to investigate enzyme inhibition and protein-ligand interactions.
Medicine
Industry
Industrial applications could include its use as a precursor for the development of new materials or as a component in specialty chemicals.
Mécanisme D'action
The compound's mechanism of action typically involves binding to specific molecular targets such as enzymes or receptors. It may inhibit enzymatic activity by occupying the active site or modulating signaling pathways through receptor interaction. These molecular interactions can alter cellular processes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-fluoro-N-(3-(4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
4-methoxy-N-(3-(2-methylquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methoxybenzenesulfonamide
Uniqueness
What sets 3-fluoro-4-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity compared to its analogs. The presence of the fluoro and methoxy groups can significantly influence its pharmacokinetic properties and its interactions with biological targets.
This concludes the detailed exploration of this compound. Fascinating stuff, right? Let me know if there are any other chemical curiosities I can help with.
Propriétés
IUPAC Name |
3-fluoro-4-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O4S/c1-14-24-20-9-4-3-8-18(20)22(27)26(14)16-7-5-6-15(12-16)25-31(28,29)17-10-11-21(30-2)19(23)13-17/h3-13,25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYKGFRMFFKBGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-methylbutanamide](/img/structure/B2755732.png)


![{5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-4-yl}methyl N-(4-chlorophenyl)carbamate](/img/structure/B2755737.png)
![1-{1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2755741.png)
![1-(2,6-dimethylmorpholino)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone](/img/structure/B2755742.png)




![N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3-methylbenzamide](/img/structure/B2755749.png)
![rac-tert-butyl N-[(3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate](/img/structure/B2755750.png)

